molecular formula C12H11N B1293752 2-(o-Tolyl)pyridine CAS No. 10273-89-9

2-(o-Tolyl)pyridine

Cat. No.: B1293752
CAS No.: 10273-89-9
M. Wt: 169.22 g/mol
InChI Key: GRTWYIODJKVPEV-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

The primary target of 2-(o-Tolyl)pyridine is the C-H bond in various aryl-alkyl ketones . The compound acts as a ligand, enhancing the efficiency of the ruthenium-catalyzed ketone directed ortho-arylation . The role of this compound is to guide the transition metal catalyst to selectively activate a particular C-H bond .

Mode of Action

This compound interacts with its targets by acting as a bidentate NC-type ligand . This interaction significantly enhances the C-H arylation reaction . The addition of this compound to the reaction mixture results in a more effective ortho-arylation of various aryl-alkyl ketones .

Biochemical Pathways

The biochemical pathway affected by this compound is the C-H bond functionalization pathway . The compound’s action leads to the modification of organic frameworks, potentially reducing synthetic steps towards target molecules . The downstream effects include the transformation of ketones into a diverse range of functional groups .

Pharmacokinetics

The compound’s effectiveness as a ligand in the ruthenium-catalyzed ketone directed ortho-arylation suggests that it may have favorable absorption and distribution properties .

Result of Action

The molecular and cellular effects of this compound’s action include the selective activation of a specific C-H bond within complex molecules . This results in the transformation of ketones into a diverse range of functional groups .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the compound is most effective in an inert atmosphere at room temperature . Furthermore, the presence of certain residues on the benzoic ester or the aromatic ring of the ketone substrates can affect the compound’s action .

Chemical Reactions Analysis

Types of Reactions: 2-(o-Tolyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include N-oxides, hydrogenated derivatives, and various substituted pyridines .

Comparison with Similar Compounds

  • 2-(p-Tolyl)pyridine
  • 2-Phenylpyridine
  • 2-(m-Tolyl)pyridine

Comparison: 2-(o-Tolyl)pyridine is unique due to its ortho-substitution, which provides distinct steric and electronic properties compared to its para- and meta-substituted analogs. This uniqueness makes it particularly effective in certain catalytic applications where steric hindrance and electronic effects play crucial roles .

Properties

IUPAC Name

2-(2-methylphenyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N/c1-10-6-2-3-7-11(10)12-8-4-5-9-13-12/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRTWYIODJKVPEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90145474
Record name 2-(o-Tolyl)pyridine
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Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10273-89-9
Record name 2-(2-Methylphenyl)pyridine
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URL https://commonchemistry.cas.org/detail?cas_rn=10273-89-9
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Record name 2-(o-Tolyl)pyridine
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Record name 2-(o-Tolyl)pyridine
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Record name 2-(o-tolyl)pyridine
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Synthesis routes and methods I

Procedure details

A 50-ml four-necked flask was equipped with a stirrer, a thermometer and a reflux condenser. 0.568 g (5 mmol) of 2-chloropyridine, 0.748 g (5.5 mmol) of ortho-tolylboronic acid, 0.011 g (0.05 mmol) of palladium (II) acetate, 0.959 g (17 mmol) of potassium fluoride and 10 ml of tetrahydrofuran were weighed in the flask, followed by stirring. Further, 0.029 g (0.05 mmol) of tri-tert-butylphosphonium tetra-para-tolylborate obtained in Example B-3 was weighed in air and added into the flask. The flask was purged with argon, followed by stirring at 25° C. for 24 hours. After the completion of the reaction, 10 ml of 10% aqueous sodium hydroxide solution was added, followed by separation. The organic phase was purified by column chromatography to afford 0.677 g of 2-ortho-tolylpyridine (yield: 80 mol % based on 2-chloropyridine). The identification of the product was made by mass spectroscopy.
Quantity
0.568 g
Type
reactant
Reaction Step One
Quantity
0.748 g
Type
reactant
Reaction Step Two
Quantity
0.959 g
Type
reactant
Reaction Step Three
Quantity
0.011 g
Type
catalyst
Reaction Step Four
Name
tri-tert-butylphosphonium tetra-para-tolylborate
Quantity
0.029 g
Type
catalyst
Reaction Step Five
Quantity
10 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

A mixture of 8.1 g (51.5 mmol) of 2-bromopyridine, 7 g (51.5 mmol) o-tolylboronic acid, 0.47 g (0.51 mmol) of Pd2(dba)3, 0.84 g (2.06 mmol) of 2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl and 32 g (154.5 mmol) of potassium phosphate tribasic, 100 mL of toluene and 30 mL of water was purged with nitrogen. The solution was heated to reflux for 12 hours. Upon cooling, the organic layer was separated, and dried with MgSO4. The product was separated by column chromatography using hexanes/ethyl acetate (5% ethyl acetate) as the eluent. The solvent was removed by rotary evaporation, and the product was dried under vacuum resulting in 6 g (35.5 mmol) of 2-(o-tolyl)pyridine.
Quantity
8.1 g
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Name
potassium phosphate tribasic
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0.47 g
Type
catalyst
Reaction Step One
Quantity
0.84 g
Type
catalyst
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a degassed solution of 2-bromopyridine (1.9 mL, 20 mmol) in ethylene glycol dimethyl ether (60 mL) under argon, tetrakis(triphenylphosphane) palladium (o) (700 mg, 0.6 mmol) was added. After stirring for 10 min, 2-methylphenyl boronic acid (2.9 g, 22 mmol) was added, followed by sodium bicarbonate solution (5.04 g, 60 mmol in 60 mL water). The mixture was heated to reflux (~85° C.) and stirred overnight. After cooling to room temperature, the solvent was evaporated, the residue was partitioned between water and ether, and the aqueous layer was extracted twice with ether. The combined organic layers were dried (Na2SO4), and the solvent was evaporated to give a black oil. This oil was distilled at <1 Torr at ~95° C. to give title compound (2.75 g, 82% yield) as a clear oil. ##STR91##
Quantity
1.9 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
700 mg
Type
catalyst
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
reactant
Reaction Step Three
Yield
82%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(o-Tolyl)pyridine
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Customer
Q & A

Q1: How does 2-(o-tolyl)pyridine enhance the efficiency of ruthenium-catalyzed ketone-directed ortho-arylation?

A1: While the exact mechanism is not fully elucidated in the provided research [], this compound acts as a bidentate NC-type ligand that likely enhances the catalytic activity of the ruthenium complex. This enhancement could be due to several factors, including improved stability of the catalytic intermediates, favorable orientation of the substrate, or facilitating key steps in the catalytic cycle. Further research would be needed to pinpoint the exact mechanism of action.

Q2: What are the limitations of using this compound in this specific ruthenium-catalyzed ortho-arylation reaction?

A2: The research indicates that while this compound significantly improves the reaction, certain substrate limitations exist []. For example, the presence of methoxy (OMe) or trifluoromethyl (CF3) substituents on the aromatic ring of the ketone substrates hinders the reaction. Interestingly, the same substituents are tolerated when present on the arylboronic acid ester, highlighting the influence of steric and electronic factors on the reaction outcome.

Q3: Can this compound be used in other C-C coupling reactions besides those involving ruthenium catalysts?

A3: Yes, research demonstrates the successful utilization of this compound in platinum-catalyzed C(sp2)-C(sp3) coupling reactions []. In this context, the compound participates in a sequence involving rollover cyclometalation, ultimately leading to the formation of methyl-substituted pyridines and bipyridines. This example demonstrates the potential of this compound as a versatile ligand in various metal-catalyzed coupling reactions.

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